![molecular formula C24H22N4O3 B2879194 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034467-79-1](/img/structure/B2879194.png)
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a fascinating compound with a multifaceted molecular structure. This compound belongs to the realm of organic chemistry and holds potential in various scientific fields, including medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves intricate synthetic routes and specific reaction conditions.
- Synthetic Routes:
The synthesis begins with the condensation of suitable aromatic amines with α,β-unsaturated ketones under acidic or basic conditions to form the core cinnoline structure.
Subsequent alkylation reactions introduce the ethyl side chain, followed by cyclization to form the isoxazole ring.
- Reaction Conditions:
The reactions generally require anhydrous conditions to prevent hydrolysis.
Common solvents include dichloromethane, ethanol, and dimethylformamide.
- Industrial Production Methods:
Industrial production methods may employ continuous flow processes to ensure high yields and purity.
Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide undergoes a variety of chemical reactions, each yielding unique products.
Types of Reactions
- Oxidation:
Involves the addition of oxygen or removal of hydrogen.
Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidized derivatives with potential modifications to the isoxazole and cinnoline rings.
- Reduction:
Involves the addition of hydrogen or removal of oxygen.
Common reducing agents include sodium borohydride and lithium aluminum hydride.
Products: Reduced derivatives with possible alterations to the carbonyl groups.
- Substitution:
Involves the replacement of a functional group with another.
Common reagents include alkyl halides and organometallic compounds.
Products: Substituted derivatives with variations in the aryl and heterocyclic rings.
Applications De Recherche Scientifique
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide finds applications in diverse scientific research areas:
- Chemistry:
As a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.
- Biology:
Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- Medicine:
Explored as a lead compound in drug discovery efforts for targeting specific enzymes and receptors.
- Industry:
Utilized in the development of advanced materials with unique physicochemical properties.
Mécanisme D'action
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide exerts its effects involves complex interactions at the molecular level:
- Molecular Targets:
The compound may interact with enzymes, receptors, and ion channels.
Potential targets include kinases, proteases, and G protein-coupled receptors.
- Pathways:
Modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Influences gene expression and protein synthesis through binding to specific DNA sequences.
Comparaison Avec Des Composés Similaires
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide stands out compared to other similar compounds due to its unique structural features and versatile applications.
Similar Compounds
- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzo[c]isoxazole-5-carboxamide:
Differs in the substitution pattern on the aromatic ring.
- N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-3-phenylbenzamide:
Lacks the isoxazole ring, altering its chemical reactivity and biological activity.
This compound's distinct combination of structural motifs and functional groups renders it a promising candidate for further exploration in various scientific disciplines.
Propriétés
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-22-15-17-8-4-5-9-20(17)26-28(22)13-12-25-24(30)18-10-11-21-19(14-18)23(31-27-21)16-6-2-1-3-7-16/h1-3,6-7,10-11,14-15H,4-5,8-9,12-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYVWRHUYQNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)
![5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2879113.png)
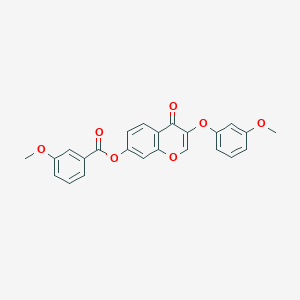

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)
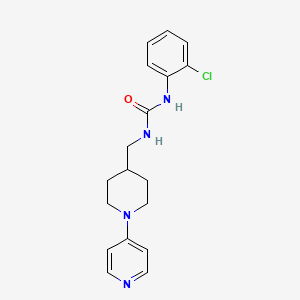
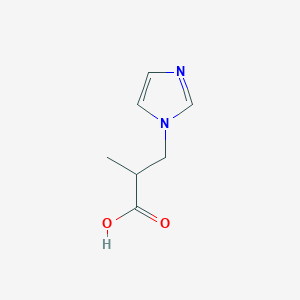
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
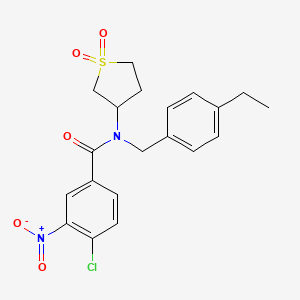
![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)
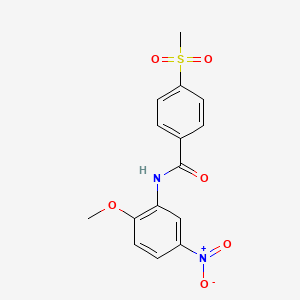
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea](/img/structure/B2879134.png)
